![molecular formula C27H27N5O2 B1195001 N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide is a member of quinazolines.
Aplicaciones Científicas De Investigación
Antiviral Activity
- Synthesized quinazolones, including derivatives of the compound, have shown potential antiviral activity against viruses such as the Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) (Pandey et al., 2008).
CGRP Receptor Antagonism
- The compound, also known as BIBN4096BS, has been identified as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which can alleviate migraine symptoms. Its selectivity for CGRP over adrenomedullin (AM) receptors is determined by receptor activity modifying proteins (RAMPs) (Hay et al., 2006).
Radioligand Synthesis
- Tritium labelled BIBN 4096, a derivative of the compound, has been synthesized for treatment of migraine. The process involved selective tritiation of a heterocyclic aromatic fragment (Shevchenko et al., 2006).
Acetylcholinesterase Inhibition
- The compound has been studied as a reversible inhibitor of acetylcholinesterase (AChE), although it did not demonstrate potential for in vivo imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).
Antihypertensive Properties
- Piperidine derivatives with a quinazoline ring system, which includes structures similar to this compound, were prepared and tested for antihypertensive activity (Takai et al., 1986).
Propiedades
Nombre del producto |
N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C27H27N5O2 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N-(3-benzyl-2-methyl-4-oxo-7-piperidin-1-ylquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C27H27N5O2/c1-19-29-23-16-25(31-13-6-3-7-14-31)24(30-26(33)21-11-8-12-28-17-21)15-22(23)27(34)32(19)18-20-9-4-2-5-10-20/h2,4-5,8-12,15-17H,3,6-7,13-14,18H2,1H3,(H,30,33) |
Clave InChI |
MTVKCPKOKLLYCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=O)N1CC3=CC=CC=C3)NC(=O)C4=CN=CC=C4)N5CCCCC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




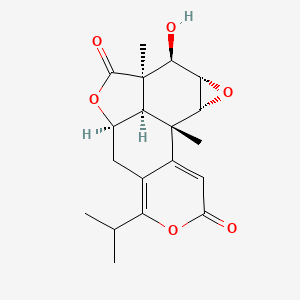
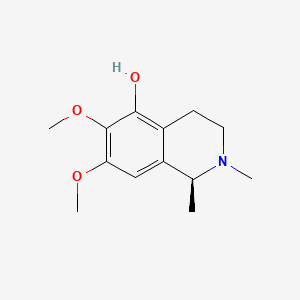
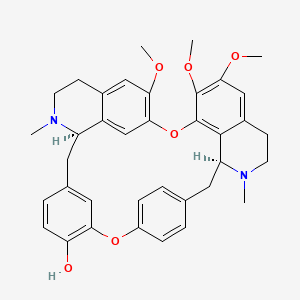
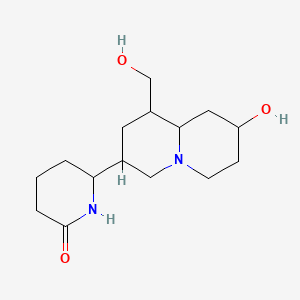
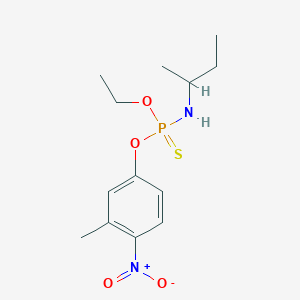
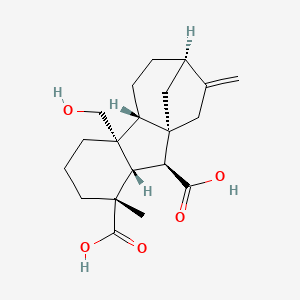
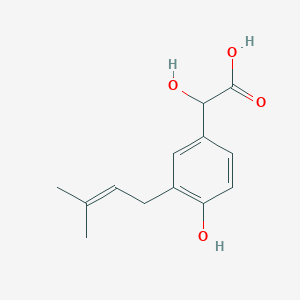
![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)

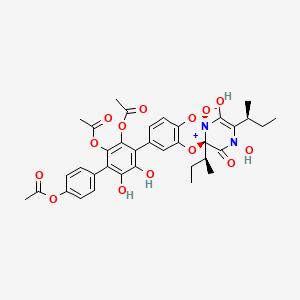
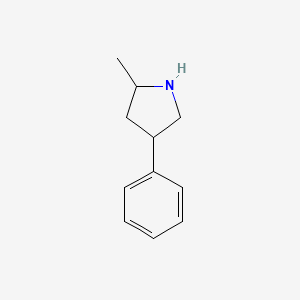
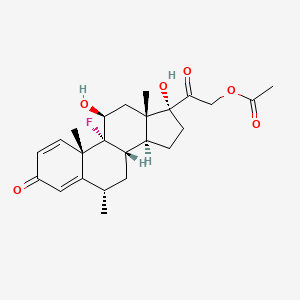
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1194941.png)